O-[3-(naphthalen-1-ylcarbamoyl)phenyl] naphthalen-1-ylcarbamothioate
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Overview
Description
N-(Naphthalen-1-yl)-3-{[(naphthalen-1-yl)carbamothioyl]oxy}benzamide is an organic compound that features a benzamide core substituted with naphthalene groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(naphthalen-1-yl)-3-{[(naphthalen-1-yl)carbamothioyl]oxy}benzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 3-aminobenzoic acid with naphthalene-1-carbonyl chloride in the presence of a base such as triethylamine.
Introduction of the Carbamothioyl Group: The carbamothioyl group is introduced by reacting the benzamide intermediate with naphthalene-1-isothiocyanate under mild conditions.
Final Coupling: The final product is obtained by coupling the intermediate with naphthalene-1-ol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(Naphthalen-1-yl)-3-{[(naphthalen-1-yl)carbamothioyl]oxy}benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding naphthoquinones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the naphthalene groups can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of a catalyst or under reflux conditions.
Major Products Formed
Oxidation: Naphthoquinones and related oxidized derivatives.
Reduction: Reduced naphthalene derivatives.
Substitution: Substituted benzamide derivatives with various functional groups.
Scientific Research Applications
N-(Naphthalen-1-yl)-3-{[(naphthalen-1-yl)carbamothioyl]oxy}benzamide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis, particularly in metal-catalyzed coupling reactions.
Biology: Investigated for its potential as an inhibitor of specific enzymes or as a fluorescent probe for biological imaging.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic devices.
Mechanism of Action
The mechanism of action of N-(naphthalen-1-yl)-3-{[(naphthalen-1-yl)carbamothioyl]oxy}benzamide involves its interaction with specific molecular targets. For example, as a ligand, it can coordinate with metal ions to form stable complexes that facilitate catalytic reactions. In biological systems, it may inhibit enzyme activity by binding to the active site or interacting with key residues, thereby modulating biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
N-(Naphthalen-1-yl)-N’-alkyl oxalamides: These compounds are also used as ligands in metal-catalyzed reactions and share structural similarities with N-(naphthalen-1-yl)-3-{[(naphthalen-1-yl)carbamothioyl]oxy}benzamide
N-(Naphthalen-1-yl)picolinamide: Another compound with a naphthalene group, used in various chemical applications.
Uniqueness
N-(Naphthalen-1-yl)-3-{[(naphthalen-1-yl)carbamothioyl]oxy}benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to act as a ligand in coordination chemistry and its potential biological activities set it apart from other similar compounds.
Properties
Molecular Formula |
C28H20N2O2S |
---|---|
Molecular Weight |
448.5 g/mol |
IUPAC Name |
O-[3-(naphthalen-1-ylcarbamoyl)phenyl] N-naphthalen-1-ylcarbamothioate |
InChI |
InChI=1S/C28H20N2O2S/c31-27(29-25-16-6-10-19-8-1-3-14-23(19)25)21-12-5-13-22(18-21)32-28(33)30-26-17-7-11-20-9-2-4-15-24(20)26/h1-18H,(H,29,31)(H,30,33) |
InChI Key |
JUGUFTVDBXKHLL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=CC(=CC=C3)OC(=S)NC4=CC=CC5=CC=CC=C54 |
Origin of Product |
United States |
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